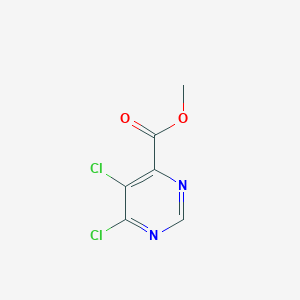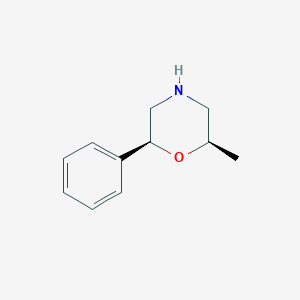![molecular formula C14H12O3S B6283766 4-[4-(methylsulfanyl)phenoxy]benzoic acid CAS No. 21120-66-1](/img/new.no-structure.jpg)
4-[4-(methylsulfanyl)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(methylsulfanyl)phenoxy]benzoic acid is an organic compound with the molecular formula C14H12O3S. It is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(methylsulfanyl)phenoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(methylsulfanyl)phenoxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenoxybenzoic acids
Scientific Research Applications
4-[4-(methylsulfanyl)phenoxy]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(methylsulfanyl)phenoxy]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenoxy and methylsulfanyl groups may play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfanyl)phenol
- 4-hydroxybenzoic acid
- 4-(methylsulfanyl)benzoic acid
Uniqueness
4-[4-(methylsulfanyl)phenoxy]benzoic acid is unique due to the combination of its phenoxy and methylsulfanyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
21120-66-1 |
|---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.3 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




